4-Fluoro-2-methyl-1H-benzo[d]imidazole
Overview
Description
4-Fluoro-2-methyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be synthesized via various methods. One such method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of 4-Fluoro-2-methyl-1H-benzo[d]imidazole, has a broad range of chemical and biological properties . It’s an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Potential
Compounds containing the imidazole moiety, like 4-Fluoro-2-methyl-1H-benzo[d]imidazole, have been synthesized and evaluated for their antitumor potential against different cell lines .
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
Anti-Tumor Activity Against Breast Cancer
While not directly related to 4-Fluoro-2-methyl-1H-benzo[d]imidazole, there has been research into the anti-tumor activity of similar compounds against breast cancer .
Design and Synthesis of New Compounds
There has been research into the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based compounds .
Blocking of AQ Signal Reception
Again, while not directly related to 4-Fluoro-2-methyl-1H-benzo[d]imidazole, there has been research into the successful pharmacological blocking of AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties, contributing to their importance in the development of new drugs .
Biochemical Pathways
Imidazole derivatives have been associated with a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . These include traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
properties
IUPAC Name |
4-fluoro-2-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKIOOAVCOXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18645-89-1 | |
Record name | 4-fluoro-2-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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